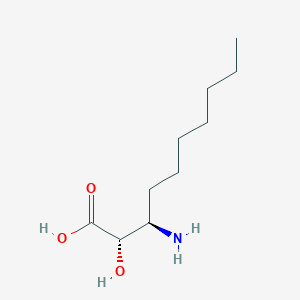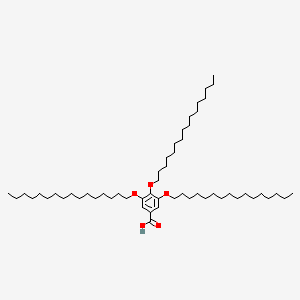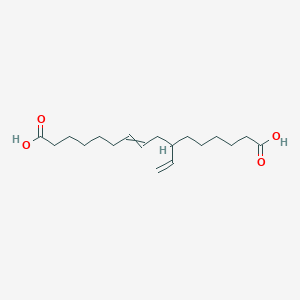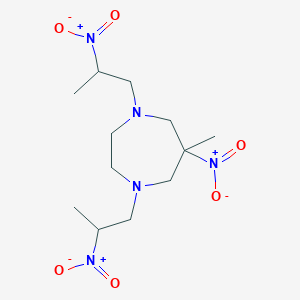![molecular formula C24H22O2 B12551116 2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran CAS No. 142340-13-4](/img/structure/B12551116.png)
2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of naphthopyrans, which are characterized by a fused naphthalene and pyran ring system. The presence of a cyclopropyl group, a methoxyphenyl group, and a methyl group further enhances its chemical diversity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds, can be employed to introduce the cyclopropyl and methoxyphenyl groups . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce or replace functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-benzo[h]chromene
- 2-Cyclopropyl-4-(4’-fluorophenyl)quinoline-3-methanol
Uniqueness
Compared to similar compounds, 2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran stands out due to its specific structural features, such as the fused naphthalene and pyran rings, and the presence of the cyclopropyl and methoxyphenyl groups
Properties
CAS No. |
142340-13-4 |
|---|---|
Molecular Formula |
C24H22O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-cyclopropyl-2-(4-methoxyphenyl)-5-methylbenzo[h]chromene |
InChI |
InChI=1S/C24H22O2/c1-16-15-17-5-3-4-6-22(17)23-21(16)13-14-24(26-23,18-7-8-18)19-9-11-20(25-2)12-10-19/h3-6,9-15,18H,7-8H2,1-2H3 |
InChI Key |
UQVOYOURENVEBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1C=CC(O3)(C4CC4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl (Z)-2-[(E)-hydrazinylidenemethyl]-3-hydroxybut-2-enoate](/img/structure/B12551069.png)
silane](/img/structure/B12551070.png)

![2,6-Bis[bromo(dimethyl)silyl]pyridine](/img/structure/B12551077.png)



![3-Oxo-2-[(E)-phenyldiazenyl]butanamide](/img/structure/B12551093.png)

![Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy-](/img/structure/B12551109.png)

![Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid](/img/structure/B12551115.png)
